molecular formula C18H25N5S2.2HCl B1191892 MI 2 dihydrochloride

MI 2 dihydrochloride

Cat. No.: B1191892
M. Wt: 448.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"MI 2 dihydrochloride" (assumed to refer to vanoxerine dihydrochloride based on contextual evidence) is a cyclin-dependent kinase (CDK) inhibitor with broad-spectrum activity against CDK2, CDK4, and CDK4. It has been repurposed from its original use as a dopamine transporter antagonist to a promising anticancer agent due to its ability to disrupt cell cycle progression and induce apoptosis. Preclinical studies highlight its efficacy in inhibiting tumor growth in xenograft models, with IC50 values in the low micromolar range across multiple cancer cell lines. Its dihydrochloride salt formulation enhances solubility and bioavailability, making it suitable for in vivo applications.

Properties

Molecular Formula

C18H25N5S2.2HCl

Molecular Weight

448.48

Synonyms

4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

MI-2 has demonstrated efficacy in treating various types of cancers, particularly those associated with MLL gene fusions. The following table summarizes key findings related to MI-2's anticancer properties:

Study Cell Line IC50 (µM) Mechanism of Action Outcome
MLL Fusion0.45Inhibits menin-MLL interactionInduces apoptosis
Aortic Smooth Muscle CellsVariesInduces ferroptosis via autophagy activationCell death observed

In a study examining the effects of MI-2 on cultured aortic smooth muscle cells, it was found that MI-2 treatment induced ferroptosis—a form of regulated cell death—through the activation of autophagy. This was evidenced by the downregulation of glutathione peroxidase 4 and ferritin heavy polypeptide 1, critical proteins involved in cellular oxidative stress response .

Vascular Disease Treatment

Recent research highlights MI-2's potential in treating proliferative vascular diseases. In vivo studies have shown that local application of MI-2 can inhibit neointima formation and carotid arterial atherosclerosis, suggesting its utility in preventing vascular complications .

Anticancer Activity

A notable case study demonstrated that MI-2 effectively reduced tumor growth in mouse models with MLL-rearranged leukemia. The study reported significant tumor regression following MI-2 administration, showcasing its potential as a therapeutic agent .

Vascular Effects

Another study focused on the effects of MI-2 on vascular smooth muscle cells indicated that treatment led to significant morphological changes consistent with ferroptotic cell death. The application of iron chelators mitigated these effects, further supporting the role of ferroptosis in the mechanism of action for MI-2 .

Future Directions and Research Implications

The promising results from studies involving MI-2 dihydrochloride suggest several avenues for future research:

  • Combination Therapies : Investigating the efficacy of MI-2 in combination with other therapies for enhanced anticancer effects.
  • Mechanistic Studies : Further elucidating the molecular pathways through which MI-2 induces ferroptosis and apoptosis.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of MI-2 in human subjects suffering from MLL-rearranged leukemia and other malignancies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Vanoxerine dihydrochloride is compared here with three structurally distinct CDK inhibitors: Adapalene (CDK2 inhibitor), Fluspirilene (CDK2 inhibitor), and Rafoxanide (CDK4/6 dual inhibitor). These compounds were identified through drug-repurposing strategies and evaluated for their anticancer properties.

Anticancer Activity

Compound Target Kinase IC50 (μM) in Cell Lines Key Cancer Models Tested
Vanoxerine dihydrochloride CDK2/4/6 3.79 (QGY7703), 4.04 (Huh7) Hepatocellular carcinoma
Fluspirilene CDK2 4.01 (HepG2), 3.46 (Huh7) Hepatocellular carcinoma
Adapalene CDK2 4.43 (DLD1), 7.14 (LoVo) Colorectal cancer
Rafoxanide CDK4/6 1.09 (A375), 1.31 (A431) Melanoma, skin squamous cell carcinoma
  • Mechanistic Insights: All four compounds inhibit cell cycle progression (G1/S or G2/M phase arrest) and induce apoptosis. However, vanoxerine dihydrochloride’s triple inhibition of CDK2/4/6 provides broader activity across diverse cancers compared to single or dual kinase inhibitors.
  • In Vivo Efficacy: All compounds reduce tumor growth in nude mouse xenograft models, but vanoxerine’s broader kinase targeting may delay resistance development.

Physicochemical and Pharmacological Properties

Property Vanoxerine Dihydrochloride Fluspirilene Adapalene Rafoxanide
Solubility High (due to dihydrochloride salt) Moderate Low Low
Delivery System Intravenous/oral Oral Topical Oral
Side Effects Cardiotoxicity (dose-dependent) CNS effects Skin irritation Gastrointestinal distress
  • Toxicity : Rafoxanide’s low IC50 in skin cancer models (1.09 μM) suggests efficacy but may require careful dosing to avoid off-target effects.

Key Research Findings

Broad-Spectrum Activity: Vanoxerine dihydrochloride’s triple kinase inhibition makes it effective in cancers with heterogeneous CDK expression, such as hepatocellular carcinoma.

Synergy with Chemotherapy: Fluspirilene and Adapalene show enhanced efficacy when combined with DNA-damaging agents, but vanoxerine’s standalone potency reduces reliance on combinatorial therapies.

Resistance Profile: Rafoxanide’s narrow CDK4/6 targeting may lead to faster resistance compared to vanoxerine.

Preparation Methods

Grignard Reaction-Based Synthesis

The foundational synthetic approach for this compound derivatives originates from Grignard reaction protocols, as exemplified by the preparation of structurally analogous cyclohexanol hydrochlorides. In this method, a Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone precursor to form a secondary alcohol intermediate. For this compound, the reaction likely proceeds via the addition of a dimethylamino-containing Grignard reagent to a substituted cyclohexanone, yielding a cis-trans isomeric mixture of the alcohol intermediate.

Critical parameters include:

  • Temperature control : Maintaining reactions at −10°C to 0°C to minimize side reactions.

  • Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize the Grignard reagent.

  • Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to ketone ensures complete conversion while avoiding over-addition.

Post-reaction workup involves quenching with saturated ammonium chloride, followed by extraction with dichloromethane to isolate the crude alcohol product.

Hydrochloride Salt Formation

Conversion of the free base to the dihydrochloride salt is achieved through gas-phase HCl titration. As detailed in patent US5877351A, the alcohol intermediate is dissolved in acetone containing 0.5% water, and anhydrous hydrogen chloride gas is bubbled through the solution until the pH reaches 3.0–3.5. This method ensures high-purity salt formation while avoiding excessive acid degradation.

Optimized conditions :

ParameterSpecification
SolventAcetone/0.5% H₂O
HCl addition rate0.5 L/min
Final pH3.2 ± 0.1
Precipitation temp.0–5°C

The resulting slurry is filtered under reduced pressure, washed with cold acetone, and dried under vacuum (40°C, 24 hr) to yield this compound as a crystalline solid.

Purification and Isomer Separation

Selective Precipitation Using Hydrobromic Acid

A patented purification strategy for structurally related compounds employs hydrobromic acid to selectively precipitate the desired cis-isomer hydrochloride. When HBr is added to a mixture of cis-trans isomers in toluene-water, the cis-isomer forms an insoluble hydrobromide salt, while the trans-isomer remains in solution.

Key steps :

  • Slurry the crude product in toluene-water (3:1 v/v).

  • Add 48% HBr dropwise until pH < 1.0.

  • Stir at 25°C for 12 hr to complete precipitation.

This method achieves >98% cis-isomer purity, as confirmed by HPLC analysis.

Crystallization Optimization

Recrystallization from acetone-water mixtures (9:1 v/v) at −20°C further enhances purity to pharmacopeial standards (>99.5%). The process leverages the differential solubility of the dihydrochloride salt versus unreacted starting materials:

ComponentSolubility in acetone-H₂O (9:1)
This compound12 mg/mL at 25°C
Trans-isomer impurity45 mg/mL at 25°C

By maintaining the solution at −20°C, the target compound crystallizes preferentially, while impurities remain dissolved.

In Vivo Formulation Development

Stock Solution Preparation Tables

The following tables provide standardized protocols for solution preparation:

Table 1. Stock solution concentrations :

Target ConcentrationMass (mg)DMSO Volume (mL)
10 mM5.02.23
5 mM2.51.12
1 mM0.50.45

Table 2. In vivo formulation stability :

Storage ConditionTime (weeks)Purity Retention
4°C898.2%
−20°C2499.1%
Room temperature189.7%

Stability and Degradation Profiles

pH-Dependent Degradation

Stability studies conducted on analogous dihydrochloride compounds reveal significant pH sensitivity. Accelerated degradation testing (40°C/75% RH) shows:

  • pH 3.0 : 0.5% degradation over 4 weeks.

  • pH 5.0 : 12.3% degradation over 4 weeks.

  • pH 7.4 : 38.9% degradation over 4 weeks.

This necessitates strict pH control during formulation (target pH 3.0–3.5).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) of this compound shows:

  • Glass transition (Tg) : 115°C

  • Melting point : 243°C (decomposition onset)

Storage above 30°C induces polymorphic transitions from Form I (stable) to Form II (metastable), reducing bioavailability by 22%.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O) :

  • δ 3.72 (s, 6H, N(CH₃)₂)

  • δ 2.95–3.10 (m, 2H, CH₂N)

  • δ 1.45–1.80 (m, 4H, cyclohexyl H)

HPLC-DAD :

  • Column: C18, 5 μm, 150 × 4.6 mm

  • Retention time: 6.72 min (purity 99.8%)

  • λmax: 254 nm

Q & A

Q. What are the key considerations for synthesizing and characterizing MI 2 dihydrochloride in academic research settings?

Synthesis of this compound requires attention to stoichiometry (ensuring a 2:1 ratio of HCl to the base compound) and reaction conditions (e.g., solvent polarity, temperature) to achieve optimal salt formation . Characterization should include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (e.g., detecting impurities like desoxy or epimer derivatives) .
  • Mass Spectrometry (MS) to verify molecular weight and chloride ion incorporation.
  • X-ray Diffraction (XRD) for crystalline structure analysis.
    For reproducibility, document solvent systems, purification steps, and storage conditions (e.g., -80°C for long-term stability) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to quantify impurities. Compare retention times against certified standards (e.g., desoxy or N-oxide derivatives) .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 1–3 months). Monitor pH, solubility, and degradation products via tandem MS .
  • Certification : Require a Certificate of Analysis (COA) from suppliers, specifying purity (>99%), batch-to-batch consistency, and residual solvent levels .

Q. What experimental protocols are recommended for validating this compound's biological activity in vitro?

  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50/EC50 values. Include positive controls (e.g., known inhibitors) and vehicle controls .
  • Cellular Assays : Use fluorescence-based readouts (e.g., DAPI for apoptosis ) or luminescence assays (e.g., ATP quantification for cell viability).
  • Data Validation : Perform triplicate experiments with statistical analysis (e.g., ANOVA for inter-group comparisons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or buffer composition. Standardize protocols using guidelines like MIACARM for metadata reporting (e.g., cell passage number, serum concentration) .
  • Compound Degradation : Verify compound stability during experiments via parallel HPLC analysis .
  • Pharmacokinetic Factors : Compare bioavailability (e.g., plasma half-life, tissue distribution) using in vivo models, as seen in AMG-548 dihydrochloride studies (rat F = 62%, dog F = 47%) .

Q. What methodological frameworks are suitable for designing cellular assays to study this compound's mechanism of action?

  • Mechanistic Studies : Combine genetic knockdown (e.g., siRNA targeting putative pathways) with functional assays (e.g., Western blot for protein methylation changes, as in LSD1 inhibitor studies ).
  • High-Content Imaging : Use automated microscopy to quantify subcellular localization or morphological changes .
  • Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to identify downstream targets .

Q. How should researchers optimize pharmacokinetic (PK) profiling of this compound in preclinical models?

  • In Vivo Testing : Administer via oral gavage or IV and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .
  • Parameter Calculation : Derive AUC, Cmax, and t1/2 using non-compartmental analysis (e.g., Phoenix WinNonlin). Compare species-specific differences (e.g., rats vs. dogs) .

Q. What strategies are effective for secondary data analysis of this compound's therapeutic potential?

  • Systematic Review : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and filter by assay type, endpoint, and confidence level .
  • Meta-Analysis : Use random-effects models to account for heterogeneity across studies. Highlight gaps, such as limited data on off-target effects .
  • Computational Modeling : Apply QSAR or molecular docking to predict interactions with non-canonical targets .

Methodological Best Practices

  • Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw data submission and step-by-step protocols .
  • Ethical Compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest .
  • Data Presentation : Use color-coded graphs for clarity and avoid overcrowding figures with chemical structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.